

Preliminary Studies on Nlu8zzc6D3: A Hypothetical mTOR Kinase Inhibitor

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Compound of Interest

Compound Name: Nlu8zzc6D3

Cat. No.: B15179237

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This whitepaper provides a comprehensive overview of the preclinical data for **Nlu8zzc6D3**, a novel, potent, and selective inhibitor of the mTOR kinase. The data presented herein supports the continued development of **Nlu8zzc6D3** as a potential therapeutic agent for cancers with dysregulated mTOR signaling.

Introduction

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival. Dysregulation of the mTOR signaling pathway is a common feature in many human cancers, making it an attractive target for therapeutic intervention. **Nlu8zzc6D3** is a fictitious, orally bioavailable, small molecule inhibitor designed to target the mTOR kinase domain directly. This document summarizes the key in-vitro and in-vivo preliminary studies conducted to characterize the pharmacological properties of **Nlu8zzc6D3**.

Quantitative Data Summary

The following tables summarize the key quantitative data from our preliminary assessment of **Nlu8zzc6D3**.

Table 1: In-Vitro Potency and Selectivity

Target	IC50 (nM)
mTOR	1.2
PI3K α	1,500
PI3K β	2,300
PI3K δ	1,800
PI3K γ	2,100
DNA-PK	850
ATM	>10,000
ATR	>10,000

Table 2: Pharmacokinetic Properties in Mice

Parameter	Value
Oral Bioavailability (%)	45
Tmax (h)	1.5
Cmax (ng/mL)	850
Half-life (t1/2) (h)	6.2
Clearance (mL/min/kg)	25

Table 3: In-Vivo Efficacy in Xenograft Model (A549 Lung Cancer)

Treatment Group	Dose (mg/kg, oral, daily)	Tumor Growth Inhibition (%)
Vehicle	-	0
Nlu8zzc6D3	10	45
Nlu8zzc6D3	30	78
Nlu8zzc6D3	50	92

Experimental Protocols

In-Vitro Kinase Inhibition Assay

The inhibitory activity of **Nlu8zzc6D3** against a panel of kinases was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

- **Enzyme and Substrate:** Recombinant human mTOR kinase domain and a biotinylated substrate peptide were used.
- **Assay Buffer:** The assay was performed in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
- **Procedure:** **Nlu8zzc6D3** was serially diluted in DMSO and pre-incubated with the mTOR enzyme for 15 minutes at room temperature. The kinase reaction was initiated by the addition of ATP and the substrate peptide. The reaction was allowed to proceed for 60 minutes at room temperature and then stopped by the addition of EDTA.
- **Detection:** A europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC) were added, and the mixture was incubated for 60 minutes at room temperature. The TR-FRET signal was measured using a microplate reader.
- **Data Analysis:** IC₅₀ values were calculated by non-linear regression analysis of the concentration-response curves.

Pharmacokinetic Study in Mice

The pharmacokinetic properties of **Nlu8zzc6D3** were evaluated in male BALB/c mice.

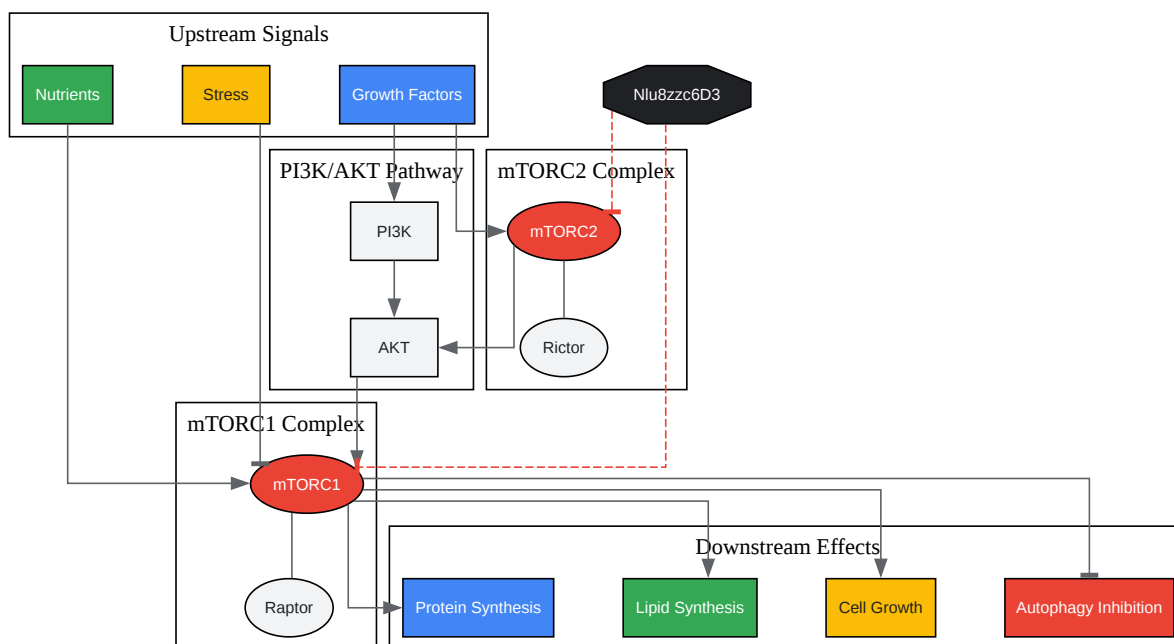
- Dosing: A single oral dose of 10 mg/kg of **Nlu8zzc6D3** was administered by gavage.
- Sample Collection: Blood samples were collected via tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dosing.
- Sample Processing: Plasma was separated by centrifugation and stored at -80°C until analysis.
- Bioanalysis: Plasma concentrations of **Nlu8zzc6D3** were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.

In-Vivo Xenograft Efficacy Study

The anti-tumor efficacy of **Nlu8zzc6D3** was assessed in a human A549 lung cancer xenograft model.

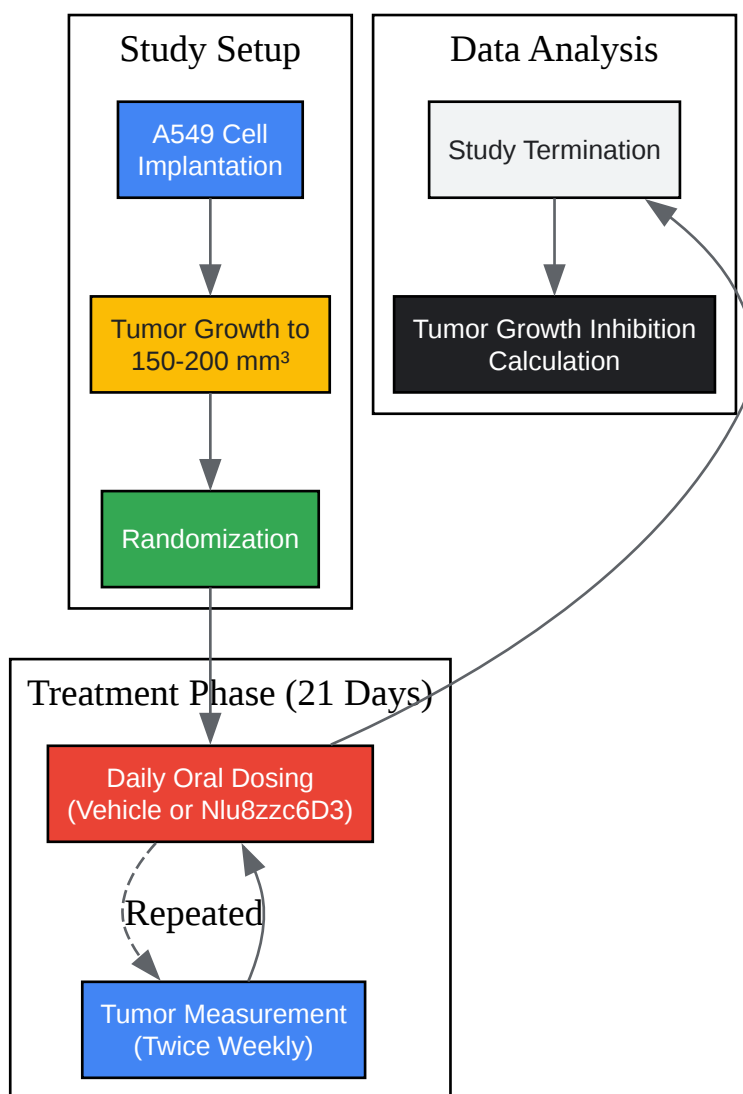
- Cell Line and Animals: A549 cells were implanted subcutaneously into the flank of female athymic nude mice.
- Treatment: When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups and dosed orally, once daily, with vehicle or **Nlu8zzc6D3** at 10, 30, or 50 mg/kg.
- Tumor Measurement: Tumor volume was measured twice weekly with calipers and calculated using the formula: (length x width²)/2.
- Endpoint: The study was terminated after 21 days, and the tumor growth inhibition was calculated for each treatment group relative to the vehicle control.

Visualizations



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Caption: Hypothetical mTOR signaling pathway and the inhibitory action of **Nlu8zzc6D3**.



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Caption: Experimental workflow for the in-vivo xenograft efficacy study.

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